molecular formula C5H10FO2P B14720935 2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane CAS No. 21458-74-2

2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane

Cat. No.: B14720935
CAS No.: 21458-74-2
M. Wt: 152.10 g/mol
InChI Key: UHCLLBYBNLQZCG-UHFFFAOYSA-N
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Description

2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane is a cyclic organophosphorus compound characterized by the presence of a fluorine atom and two methyl groups attached to a dioxaphosphinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus oxychloride in the presence of a fluorinating agent. The reaction is carried out in anhydrous conditions using dry toluene as the solvent and triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form phosphonic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphinanes depending on the nucleophile used.

    Hydrolysis: Phosphonic acids and related derivatives.

Scientific Research Applications

2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The fluorine atom enhances the compound’s reactivity and specificity towards certain biological targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: Similar structure but with a chlorine atom instead of fluorine.

    5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Lacks the halogen substituent but shares the dioxaphosphinane ring structure.

    2,2-Dimethylpropane-1,3-diol cyclic phosphonate: Another cyclic phosphonate with different substituents

Uniqueness

2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to the presence of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and specificity, making it a valuable compound for various applications.

Properties

CAS No.

21458-74-2

Molecular Formula

C5H10FO2P

Molecular Weight

152.10 g/mol

IUPAC Name

2-fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C5H10FO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3

InChI Key

UHCLLBYBNLQZCG-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(OC1)F)C

Origin of Product

United States

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